3-Methoxynaphthalene-1-carbonitrile
Description
Properties
IUPAC Name |
3-methoxynaphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-14-11-6-9-4-2-3-5-12(9)10(7-11)8-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJHGGIMACPXDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704777 | |
| Record name | 3-Methoxynaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147397-59-9 | |
| Record name | 3-Methoxynaphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Methoxynaphthalene 1 Carbonitrile and Positional Isomers
Strategies for Carbonitrile Group Introduction
The strategic installation of a carbonitrile moiety onto a methoxynaphthalene framework can be accomplished through several distinct pathways. These methods offer different advantages concerning starting material availability, regioselectivity, and reaction conditions.
Direct Cyanation Approaches
Direct C-H cyanation represents a highly atom-economical approach to nitrile synthesis, avoiding the need for pre-functionalized substrates. One notable example is the photoredox-catalyzed C-H cyanation of 2-methoxynaphthalene (B124790). researchgate.net This method utilizes an acridinium (B8443388) photooxidant to achieve direct functionalization, furnishing 1-cyano-2-methoxynaphthalene with high regioselectivity. researchgate.net
The reaction proceeds under mild conditions, employing trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source and oxygen as the terminal oxidant. researchgate.net The photoredox-catalyzed system selectively activates the C-H bond at the 1-position of 2-methoxynaphthalene, leading to the exclusive formation of the corresponding carbonitrile. researchgate.net
Table 1: Photoredox-Catalyzed C-H Cyanation of 2-Methoxynaphthalene researchgate.net
| Substrate | Product | Catalyst | Cyanide Source | Solvent | Light Source | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Methoxynaphthalene | 1-Cyano-2-methoxynaphthalene | Acridinium Salt | TMSCN | Acetonitrile (B52724) | 450 nm LEDs | 75 |
Conversion of Carboxylic Acid Derivatives to Nitriles
A classic and reliable method for the synthesis of nitriles involves the dehydration of primary amides, which are themselves derived from carboxylic acids. This two-step sequence provides a versatile route to various methoxynaphthalene carbonitriles, provided the corresponding carboxylic acid is accessible. For instance, 3-methoxynaphthalene-1-carboxylic acid is a known compound and can serve as a precursor. appchemical.comsynchem.de
The dehydration of a primary amide, such as 3-methoxynaphthalene-1-carboxamide, to the corresponding nitrile can be effected by a range of dehydrating agents. Common reagents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and trifluoroacetic anhydride. rsc.org While specific examples for the dehydration of 3-methoxynaphthalene-1-carboxamide are not extensively detailed in the literature, general protocols for the dehydration of naphthalenecarboxamides are well-established and can be applied to this system. organic-chemistry.org The choice of reagent and reaction conditions can be optimized to achieve high yields of the desired nitrile.
An alternative palladium-catalyzed approach involves the carbonylation of a suitable halo-methoxynaphthalene precursor in the presence of an ammonia (B1221849) equivalent to form the amide in situ, which can then be dehydrated. Palladium catalysts are known to facilitate the carbonylation of aryl halides with carbon monoxide and a nitrogen source to produce amides. mdpi.comnih.govresearchgate.net For example, 1-bromo-3-methoxynaphthalene (B2403630) could potentially be subjected to palladium-catalyzed carbonylation with a nitrogen source to yield 3-methoxynaphthalene-1-carboxamide. This amide can then be dehydrated in a subsequent step to afford 3-methoxynaphthalene-1-carbonitrile. This tandem approach allows for the construction of the carbonitrile from a readily available halide precursor.
Cyanotrimethylsilane Adduct Formation
Cyanotrimethylsilane (TMSCN) is a versatile reagent for the introduction of a cyano group. It can react with aldehydes and ketones to form cyanohydrin trimethylsilyl ethers, which can be subsequently converted to nitriles. For instance, the reaction of a methoxynaphthaldehyde, such as 3-methoxy-1-naphthaldehyde, with TMSCN would be expected to yield the corresponding cyanohydrin. organic-chemistry.org This intermediate can then be dehydrated to furnish the α,β-unsaturated nitrile or subjected to other transformations to yield the desired saturated carbonitrile. The reaction of 1-naphthaldehyde (B104281) with TMSCN to form a cyanohydrin is a known transformation and serves as a model for this approach. ekb.eg
Acid-Nitrile Exchange (Transnitrilation) Catalysis
The acid-nitrile exchange reaction, or transnitrilation, is a method for the direct conversion of carboxylic acids to nitriles using a nitrile as both the solvent and the cyanide source. figshare.com This transformation is typically catalyzed by a Lewis acid, such as indium trichloride (B1173362) (InCl₃), and proceeds at elevated temperatures. figshare.comresearchgate.net In this process, a carboxylic acid like 3-methoxynaphthalene-1-carboxylic acid could be heated in acetonitrile in the presence of a suitable catalyst to directly yield this compound. This method avoids the need to pre-form and isolate the corresponding amide. The reaction is believed to proceed through an imide intermediate. figshare.com
Methodologies for Methoxy (B1213986) Group Incorporation
The introduction of a methoxy group onto a naphthalene (B1677914) scaffold can be achieved through two primary strategies: direct methoxylation of a pre-existing naphthalene ring or construction of the naphthalene system with the methoxy functionality already incorporated.
Selective Methoxylation of Naphthalene Scaffolds
The direct introduction of a methoxy group onto a naphthalene ring requires careful consideration of the directing effects of existing substituents. For a naphthalene nucleus already bearing a cyano group, the electron-withdrawing nature of the nitrile directs incoming electrophiles to the meta position. However, achieving selective methoxylation at the C-3 position of a 1-cyanonaphthalene derivative can be challenging due to the complex electronics of the bicyclic aromatic system.
One common method for methoxylation is the Williamson ether synthesis, where a naphthol is treated with a methylating agent in the presence of a base. Therefore, the synthesis of the corresponding 3-hydroxy-1-naphthonitrile would be a key intermediate. The regioselective hydroxylation of 1-naphthonitrile (B165113) is not straightforward and often leads to mixtures of isomers.
Strategies for Naphthalene Ring Formation with Integrated Methoxy Functionality
A more regiocontrolled approach involves the construction of the naphthalene ring from precursors that already contain the methoxy group at the desired position. Various annulation strategies can be employed to build the second ring onto a methoxy-substituted benzene (B151609) derivative. For instance, a Stille coupling followed by an intramolecular Heck reaction or a Diels-Alder reaction with a suitably substituted diene and dienophile can be utilized to construct the methoxy-naphthalene core.
A notable example is the synthesis of (7-methoxy-1-naphthyl)acetonitrile, a positional isomer of the target molecule, which starts from 7-methoxy-1-tetralone. This highlights a strategy where the methoxy group is present in the starting material, and the naphthalene ring is formed through subsequent reactions. A similar strategy could be envisioned for the synthesis of this compound, likely starting from a methoxy-substituted indanone or a related precursor.
Regioselective Synthesis Challenges and Solutions
The primary challenge in the synthesis of this compound lies in achieving the specific 1,3-substitution pattern on the naphthalene nucleus. The inherent reactivity of the naphthalene ring, which favors substitution at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7), further complicates regioselective functionalization.
Control of Substitution Patterns on the Naphthalene Nucleus
Traditional electrophilic aromatic substitution reactions on naphthalene often yield mixtures of isomers. For instance, the direct cyanation or methoxylation of an unsubstituted naphthalene would not selectively produce the 1,3-disubstituted product. Therefore, modern synthetic strategies rely on the use of directing groups and pre-functionalized starting materials to control the position of incoming substituents. The synthesis of 1,3-disubstituted naphthalenes can be achieved through tandem reactions, such as a TfOH-promoted directed-Aldol reaction followed by a Friedel-Crafts reaction, which allows for the efficient creation of two new C-C bonds and the second aromatic ring in a controlled manner nih.gov.
Directed Ortho-Metallation and Related Strategies
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing the deprotonation to the adjacent ortho-position. The resulting aryllithium species can then react with an electrophile to introduce a substituent at the desired position.
The methoxy group is a well-established directing group in DoM. For instance, the lithiation of 1-methoxynaphthalene (B125815) or 2-methoxynaphthalene can be directed to the ortho-position, allowing for the introduction of various functional groups. While this strategy is highly effective for ortho-functionalization, achieving a meta-relationship between the directing group and the new substituent, as required for this compound from a 1-methoxynaphthalene precursor, is not directly possible with a single DoM step. However, a sequence of reactions involving DoM, functional group interconversion, and further substitution can be designed to achieve the desired substitution pattern.
Catalytic Systems in Naphthalene Carbonitrile Synthesis
The introduction of the cyano group onto the naphthalene ring is often accomplished through transition metal-catalyzed cross-coupling reactions. Palladium and copper-based catalytic systems are the most widely used for this transformation.
Palladium-Catalyzed Cyanation:
Palladium-catalyzed cyanation of aryl halides and triflates is a robust and versatile method for the synthesis of aromatic nitriles. organic-chemistry.orgnih.govnih.govrsc.org This reaction typically involves the use of a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source, such as zinc cyanide (Zn(CN)2) or potassium ferrocyanide (K4[Fe(CN)6]). nih.gov The reaction conditions are generally mild and tolerate a wide range of functional groups. organic-chemistry.orgnih.gov For the synthesis of this compound, a plausible route would involve the palladium-catalyzed cyanation of a 1-halo-3-methoxynaphthalene precursor.
| Catalyst System | Substrate | Cyanide Source | Conditions | Yield |
| Pd(dba)2 / dppf | Aryl Bromide | Zn(CN)2 | DMF, 80 °C | High |
| Pd2(dba)3 / Xantphos | Aryl Chloride | K4[Fe(CN)6] | t-BuOH/H2O, 100 °C | Good |
| Pd(OAc)2 / SPhos | Aryl Triflates | Zn(CN)2 | Dioxane, 110 °C | Excellent |
Copper-Catalyzed Cyanation:
Copper-catalyzed cyanation, often referred to as the Rosenmund-von Braun reaction, is another important method for the synthesis of aryl nitriles. This reaction typically employs a copper(I) cyanide salt and is particularly effective for the cyanation of aryl iodides. nih.gov Recent advancements have led to the development of catalytic versions of this reaction, using various copper catalysts and ligands. nih.gov Copper-catalyzed methods can sometimes offer advantages over palladium-based systems in terms of cost and reactivity with specific substrates.
| Catalyst System | Substrate | Cyanide Source | Conditions | Yield |
| CuCN | Aryl Iodide | Neat, 200 °C | Good | |
| CuI / Phenanthroline | Aryl Bromide | NaCN | NMP, 120 °C | Moderate to Good |
| Cu(OAc)2 / Ligand | Aryl Halide | K4[Fe(CN)6] | Microwave, H2O | Good |
Sandmeyer Reaction:
The Sandmeyer reaction is a classical method for the synthesis of aryl nitriles from aryl amines via a diazonium salt intermediate. mnstate.eduwikipedia.orgnih.govorganic-chemistry.org The reaction involves the diazotization of an aromatic amine with nitrous acid, followed by treatment with a copper(I) cyanide solution. This method provides a powerful way to introduce a cyano group in a position that might be difficult to access through other methods. For the synthesis of this compound, the Sandmeyer reaction of 3-methoxy-1-naphthylamine would be a direct and efficient route.
| Starting Material | Reagents | Key Intermediate | Product |
| 3-Methoxy-1-naphthylamine | 1. NaNO2, HCl | 3-Methoxy-1-naphthalenediazonium chloride | This compound |
| 2. CuCN |
Transition Metal Catalysis for C-C and C-N Bond Formation
Transition metal-catalyzed cross-coupling reactions are powerful and widely used methods for the synthesis of aryl nitriles from aryl halides or their synthetic equivalents. The formation of the C–CN bond is most commonly achieved through catalysts based on palladium, nickel, or copper.
Palladium Catalysis: Palladium-catalyzed cyanation has become a cornerstone for the synthesis of aryl nitriles due to its high efficiency and broad functional group tolerance. organic-chemistry.orgorganic-chemistry.org These reactions typically involve the coupling of an aryl halide (e.g., 3-methoxy-1-bromonaphthalene) with a cyanide source. A variety of cyanide reagents have been employed, including zinc cyanide (Zn(CN)₂), potassium ferrocyanide (K₄[Fe(CN)₆]), and sodium cyanide (NaCN). organic-chemistry.orgnih.gov The use of Zn(CN)₂ is often favored due to its lower toxicity and poor solubility, which can reduce catalyst poisoning. nih.gov Ligand-free systems using K₄[Fe(CN)₆] with as little as 0.1 mol% of Pd(OAc)₂ have been reported, offering a practical and efficient method. organic-chemistry.org Mild reaction conditions, with temperatures ranging from room temperature to 40 °C, have been developed, accommodating a wide range of (hetero)aryl halides and triflates. organic-chemistry.org
Nickel Catalysis: As a more earth-abundant and cost-effective alternative to palladium, nickel catalysis has gained significant traction for cyanation reactions. nih.gov Nickel catalysts can effectively convert a broad array of aryl halides, including the less reactive but more accessible aryl chlorides, into the corresponding nitriles. organic-chemistry.org Similar to palladium systems, various cyanide sources are used, with K₄[Fe(CN)₆] being a particularly attractive, non-toxic option. nih.gov Recent advancements include air-tolerant nickel-catalyzed cyanations that utilize polymethylhydrosiloxane (B1170920) (PMHS) as a green reductant, eliminating the need for inert atmospheres and glovebox techniques. nih.gov Visible-light-promoted nickel catalysis represents another modern approach, allowing the reaction to proceed under mild, room-temperature conditions. nih.gov
Copper Catalysis: Copper-mediated or -catalyzed cyanation is a classical method that remains relevant, particularly for large-scale synthesis due to the low cost of copper. These reactions often require stoichiometric amounts of copper(I) cyanide (CuCN) in what is known as the Rosenmund–von Braun reaction. However, catalytic versions have been developed. For instance, a copper iodide/triphenylphosphine catalyzed protocol uses formamide (B127407) as a cyanide source, avoiding traditional, highly toxic cyanide salts. blogspot.com
| Metal Catalyst | Typical Precursor | Common Cyanide Source | Key Advantages | Example Ligand |
|---|---|---|---|---|
| Palladium | Pd(OAc)₂, Pd/C | Zn(CN)₂, K₄[Fe(CN)₆] | High efficiency, broad scope, mild conditions | dppf |
| Nickel | NiCl₂, NiBr₂(bpy) | K₄[Fe(CN)₆], Zn(CN)₂ | Cost-effective, effective for aryl chlorides | XantPhos |
| Copper | CuI, CuCN | CuCN, Formamide | Low cost, suitable for large scale | Triphenylphosphine |
Organocatalytic Approaches
While transition metal catalysis dominates the synthesis of aryl nitriles, organocatalytic methods are emerging as a complementary strategy, avoiding the use of metals altogether. Although direct organocatalytic cyanation of an unactivated C-H bond on a naphthalene ring is challenging, related transformations highlight the potential of this field.
One strategy involves the use of organocatalysts to control the site-selective C-H functionalization of arenes. By emulating enzyme catalysis, chiral phosphoric acid catalysts can create a specific environment that directs functionalization to a particular position, such as the para-position of a substituted benzene. This principle could potentially be adapted for the selective functionalization of naphthalene systems.
Another approach in organocatalysis involves reactions like the Knoevenagel condensation to build molecules that contain a nitrile group. For example, the synthesis of (hetero)arylidene malononitriles can be achieved using organocatalysts. While this does not directly produce this compound, it demonstrates the utility of organocatalysts in forming C-C bonds adjacent to a nitrile group, which could be part of a multi-step synthesis.
Biocatalytic Strategies in Related Systems
Biocatalysis offers a green and highly selective alternative for chemical synthesis, operating under mild conditions with minimal waste. For nitrile synthesis, the enzyme family of aldoxime dehydratases (Oxd) provides a powerful, cyanide-free route. nih.govmdpi.comresearchgate.net This strategy involves a two-step chemoenzymatic cascade. nih.gov First, an aldehyde precursor, such as 3-methoxy-1-naphthaldehyde, is chemically condensed with hydroxylamine (B1172632) to form the corresponding aldoxime. researchgate.net In the second step, the aldoxime is subjected to enzymatic dehydration catalyzed by an aldoxime dehydratase to yield the target nitrile, this compound. nih.govnih.gov
The key advantages of this biocatalytic approach are:
Mild Reaction Conditions: The enzymatic step proceeds in aqueous media at or near ambient temperature and neutral pH. mdpi.com
Cyanide-Free: This method completely avoids the use of highly toxic cyanide reagents. researchgate.net
High Selectivity: Enzymes offer excellent chemo-, regio-, and stereoselectivity.
Aldoxime dehydratases, which are heme-containing enzymes, have been shown to accept a broad range of substrates, including aromatic and aliphatic aldoximes. nih.govebi.ac.uk Whole-cell biocatalysts, where the enzyme is overexpressed in microorganisms like E. coli, are often used to simplify the process and improve catalyst stability. mdpi.com
Another relevant enzyme class is the nitrilases, which catalyze the reverse reaction: the hydrolysis of nitriles to carboxylic acids and ammonia. openbiotechnologyjournal.comnih.govwikipedia.org While not used for synthesis of the target compound, they are a crucial part of the biocatalytic landscape of nitrile metabolism and are used industrially for the production of various carboxylic acids. nih.govcreative-enzymes.com
| Step | Reaction | Catalyst/Reagent | Key Features |
|---|---|---|---|
| 1 (Chemical) | Aldehyde to Aldoxime | Hydroxylamine (NH₂OH) | Efficient condensation reaction |
| 2 (Biocatalytic) | Aldoxime to Nitrile | Aldoxime Dehydratase (Oxd) | Cyanide-free, mild aqueous conditions, high selectivity |
Green Chemistry Aspects in Synthetic Route Design
Incorporating green chemistry principles into the synthesis of this compound is crucial for developing sustainable manufacturing processes. Key areas of focus include minimizing solvent use and developing more sustainable catalysts.
Solvent-Free Methodologies
Eliminating organic solvents is a primary goal of green chemistry, as they often contribute significantly to chemical waste and environmental impact. Several synthetic methods for nitriles can be adapted to solvent-free or neat conditions.
The biocatalytic dehydration of aldoximes using aldoxime dehydratases can be performed under solvent-free conditions, where the neat substrate is converted directly to the product. nih.govresearchgate.net This approach is particularly effective for liquid substrates and can lead to very high substrate loadings and productivities, minimizing downstream processing and waste generation. proquest.com
Microwave-assisted organic synthesis also provides opportunities for solvent-free reactions. For example, the conversion of aromatic aldehydes to nitriles using hydroxylamine hydrochloride can be achieved under solvent-free conditions with a solid catalyst, offering rapid reaction times and high yields.
Sustainable Catalyst Development
The sustainability of a catalytic process depends heavily on the nature of the catalyst itself. In the context of synthesizing this compound, several strategies contribute to more sustainable catalyst development.
Earth-Abundant Metals: There is a strong push to replace precious metal catalysts like palladium with catalysts based on more abundant and less toxic metals such as nickel and copper. nih.gov These base-metal catalysts are becoming increasingly efficient and versatile for cyanation reactions.
Non-Toxic Reagents: A key green innovation is the replacement of highly toxic cyanide sources (e.g., KCN, NaCN, Zn(CN)₂) with safer alternatives. Potassium ferrocyanide (K₄[Fe(CN)₆]) is a virtually non-toxic, stable, and crystalline salt that serves as an excellent cyanide source in many transition metal-catalyzed reactions. nih.gov
Biocatalysts: Enzymes are inherently sustainable catalysts. They are derived from renewable resources, are biodegradable, and operate under mild, energy-efficient conditions in water. The use of aldoxime dehydratases is a prime example of a sustainable catalytic strategy that avoids both toxic reagents and harsh reaction conditions. nih.gov The development and engineering of more robust and efficient enzymes continue to be a major goal in this area. nih.gov
Mechanistic Investigations of Chemical Transformations Involving 3 Methoxynaphthalene 1 Carbonitrile
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. In the case of 3-Methoxynaphthalene-1-carbonitrile, the regiochemical outcome of such reactions is dictated by the combined influence of the pre-existing substituents on the bicyclic aromatic system. The naphthalene (B1677914) core itself exhibits preferential reactivity at the C1 (α) position over the C2 (β) position due to the greater stability of the carbocation intermediate (Wheland intermediate) formed during α-attack.
Influence of Methoxy (B1213986) and Nitrile Groups on Reactivity
The methoxy (-OCH₃) and nitrile (-CN) groups exert opposing electronic effects, which complicates the prediction of substitution patterns.
Methoxy Group: The methoxy group at the C3 position is a powerful activating group. Through its +R (resonance) effect, the oxygen atom donates lone-pair electron density to the aromatic rings, stabilizing the cationic intermediate formed during electrophilic attack. This effect significantly increases the rate of reaction compared to unsubstituted naphthalene. As a resonance-donating group, it directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions relative to itself. organicchemistrytutor.comyoutube.com
Nitrile Group: Conversely, the nitrile group at the C1 position is a deactivating group. It is strongly electron-withdrawing through both a -I (inductive) effect, owing to the high electronegativity of nitrogen, and a -R (resonance) effect. This withdrawal of electron density from the ring system destabilizes the Wheland intermediate, thus slowing the rate of electrophilic substitution. Electron-withdrawing groups of this nature typically direct incoming electrophiles to the meta position (C3, C5, C7).
The ultimate regioselectivity of an EAS reaction on this compound depends on the balance of these competing effects. The potent activating and directing power of the methoxy group often dominates over the deactivating nature of the nitrile group. Therefore, substitution is most likely to occur at positions activated by the methoxy group. The C4 position is particularly favored as it is ortho to the activating methoxy group and benefits from the inherent high reactivity of an α-naphthalene position. The C2 position, while also ortho to the methoxy group, may experience some steric hindrance.
| Substituent | Electronic Effect | Reactivity Effect | Directing Influence |
|---|---|---|---|
| Methoxy (-OCH₃) | Electron Donating (+R, -I) | Activating | Ortho, Para |
| Nitrile (-CN) | Electron Withdrawing (-R, -I) | Deactivating | Meta |
Nucleophilic Attack and Addition Reactions
The electronic character of the nitrile group makes it a prime target for nucleophilic attack. This reactivity provides pathways for converting the cyano moiety into a variety of other important functional groups.
Reactivity of the Nitrile Functionality
The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond. It readily undergoes nucleophilic addition reactions. libretexts.org
Reduction to Primary Amines: Potent hydride reagents, such as lithium aluminum hydride (LiAlH₄), can reduce the nitrile group to a primary amine. The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic carbon, ultimately forming (3-methoxynaphthalen-1-yl)methanamine (B11909377) after an aqueous workup. libretexts.orglibretexts.org
Conversion to Ketones: Organometallic reagents, including Grignard reagents (R-MgX) and organolithiums (R-Li), attack the nitrile carbon to form an intermediate imine anion. youtube.com This intermediate is stable to further addition. Subsequent acidic hydrolysis of the imine yields a ketone. For example, reaction with methylmagnesium bromide followed by hydrolysis would produce 1-(3-methoxynaphthalen-1-yl)ethan-1-one. youtube.com
Hydrolysis to Carboxylic Acids: Under either acidic or basic aqueous conditions with heating, the nitrile group can be hydrolyzed. The reaction proceeds through an amide intermediate, (3-methoxynaphthalene-1-carboxamide), which is subsequently hydrolyzed to the corresponding carboxylic acid, 3-methoxy-1-naphthoic acid. chemistrysteps.com
| Reagent | Intermediate | Final Product | Functional Group Transformation |
|---|---|---|---|
| 1. LiAlH₄; 2. H₂O | Dianion | Primary Amine | -CN → -CH₂NH₂ |
| 1. R-MgX or R-Li; 2. H₃O⁺ | Imine | Ketone | -CN → -C(O)R |
| H₃O⁺ or OH⁻, Heat | Amide | Carboxylic Acid | -CN → -COOH |
Reactions with Alpha-Lithiated Nitriles and Naphthalynes
The chemistry of highly reactive intermediates like naphthalynes allows for the formation of complex molecular architectures. A plausible, albeit specialized, transformation involves the generation of a napthalyne and its subsequent trapping by a nucleophile, such as an α-lithiated nitrile (a nitrile anion).
Aryl halides that lack strong electron-withdrawing groups can react with potent bases to form aryne intermediates via an elimination-addition mechanism. encyclopedia.pub In a hypothetical scenario, a suitably substituted dihalonaphthalene could generate a methoxynaphthalyne. This highly electrophilic species would be rapidly trapped by an externally added nucleophile. Nitrile anions, generated by the deprotonation of an aliphatic nitrile (e.g., acetonitrile) with a strong base like lithium diisopropylamide (LDA), are effective nucleophiles that can participate in such reactions. encyclopedia.pub The reaction would proceed by the nucleophilic attack of the nitrile anion on one of the carbons of the napthalyne triple bond, followed by protonation to yield a substituted naphthonitrile.
Rearrangement Reactions and Isomerization Processes
Rearrangement reactions provide powerful methods for skeletal reorganization in organic synthesis. While specific isomerization studies on this compound are not widely documented, related mechanistic pathways involving aryne intermediates and cyanide nucleophiles illustrate the potential for complex transformations.
Aryne-Nitrile Anion Adduct Rearrangements
The concept of an adduct formed between an aryne and a nitrile anion rearranging is a highly specific process. A well-studied, mechanistically related transformation that showcases the complexity of reactions between aromatic systems and cyanide is the von Richter reaction . wikipedia.org This reaction involves the treatment of an aromatic nitro compound with potassium cyanide, which results in the displacement of the nitro group and the introduction of a carboxyl group at a position ortho to the original location of the nitro group (cine substitution). dalalinstitute.comslideshare.net
The mechanism of the von Richter reaction is intricate and does not proceed via a simple nucleophilic aromatic substitution. It is believed to involve the following key steps: wikiwand.com
Nucleophilic attack of the cyanide ion on the aromatic ring at a position ortho to the nitro group.
An intramolecular cyclization where the nitrile nitrogen attacks the carbon of the nitro group.
Ring-opening and subsequent steps lead to the formation of an ortho-nitroso benzamide (B126) intermediate.
Further intramolecular cyclization and elimination of N₂ gas ultimately form the carboxylate product upon workup.
Although the substrate is a nitroarene rather than an aryne and the nucleophile is a cyanide ion rather than a pre-formed nitrile anion adduct, the von Richter reaction serves as a canonical example of a cine substitution and rearrangement process initiated by a nitrile-related species, a class of reactions often associated with aryne-like intermediates. slideshare.net
Table of Compounds
| Compound Name |
|---|
| This compound |
| (3-methoxynaphthalen-1-yl)methanamine |
| 1-(3-methoxynaphthalen-1-yl)ethan-1-one |
| 3-methoxynaphthalene-1-carboxamide |
| 3-methoxy-1-naphthoic acid |
| Acetonitrile (B52724) |
| Lithium diisopropylamide |
| Potassium cyanide |
Photochemical Transformations and Photodimerization Mechanisms
The absorption of light energy can induce significant changes in the structure of this compound. taylorfrancis.com For a photochemical reaction to take place, the compound must absorb solar light energy, either directly or indirectly. taylorfrancis.com The energy from light, particularly in the 290 to 400 nm range, is comparable to the energies of chemical bonds, making it sufficient to break covalent bonds in organic molecules. taylorfrancis.com
Irradiation of naphthalenecarbonitriles in solution can lead to the formation of rigid, cubane-like photodimers. nih.gov For instance, when 2-naphthalenecarbonitrile is irradiated with light of wavelengths greater than 280 nm, it forms three distinct photodimers: anti-head-to-head, anti-head-to-tail, and syn-head-to-tail. nih.gov These structures have been confirmed through spectroscopic methods and X-ray crystal structural analysis. nih.gov
Excited-State Behavior and Proton Transfer Dynamics of Related Cyanonaphthols
To understand the excited-state behavior of this compound, it is instructive to examine the dynamics of structurally related cyanonaphthols. These compounds are known to undergo excited-state proton transfer (ESPT), a process where a proton is transferred from the molecule to a nearby solvent molecule upon photoexcitation. acs.orgnih.gov
The acidity of cyanonaphthols increases significantly in the excited state. For example, the pKa* (the pKa in the excited state) of 5-cyano-2-naphthol is -0.75, and for 5,8-dicyano-2-naphthol, it is -4.5, compared to a pKa of 2.8 for 2-naphthol. acs.org This enhanced acidity allows them to undergo ESPT in a variety of solvents, not just water. acs.org
Studies on 5-cyano-2-naphthol (5CN2) and 5,8-dicyano-2-naphthol (DCN2) in different protic ionic liquids (PILs) have provided insights into these processes. acs.orgnih.gov Depending on the nature of the PIL, fluorescence can be observed from the normal excited form (ROH), the proton-dissociated anionic form (RO-), or a hydrogen-bonded complex. acs.orgnih.govacs.org For instance, in triethylammonium (B8662869) trifluoromethanesulfonate, only fluorescence from ROH is observed, indicating no ESPT occurs. acs.orgnih.gov However, in triethylammonium methanesulfonate, fluorescence from both ROH and RO-* is seen for 5CN2, signifying that proton dissociation is taking place. acs.orgnih.gov
The dynamics of ESPT, including the yield, formation rate, and decay rate of the different excited species, are influenced by factors such as the basicity of the anion and the length of the alkyl chains in the cation of the protic ionic liquid. acs.org
Influence of Solvent Systems on Photoreactivity
The surrounding solvent system plays a crucial role in directing the course of photochemical reactions. The polarity and proton-accepting ability of the solvent can influence the stability of excited states and intermediates, thereby affecting the reaction's outcome.
In the context of excited-state proton transfer in cyanonaphthols, the solvent's ability to accept a proton is paramount. mdpi.com In polar, proton-accepting microenvironments, excited-state ICOL molecules can transfer a proton to the surrounding medium to form excited-state isocyanonaphtholate ions. mdpi.com The extent of this process, and the resulting dual fluorescence, has been observed to increase in the order of 2-propanol < methanol (B129727) < N,N-dimethylformamide (DMF) < dimethyl sulfoxide (B87167) (DMSO). mdpi.com
The table below summarizes the observed fluorescence behavior of 5-cyano-2-naphthol (5CN2) in different protic ionic liquids, illustrating the solvent's influence on the excited-state proton transfer process.
| Protic Ionic Liquid (PIL) | Observed Fluorescent Species for 5CN2 | Indication |
| Triethylammonium trifluoromethanesulfonate | ROH* only | No ESPT |
| Triethylammonium methanesulfonate | ROH* and weak RO- | ESPT occurs |
| Triethylammonium trifluoroacetate | ROH almost disappeared; two new bands appeared | Significant ESPT and formation of new species |
Data sourced from The Journal of Physical Chemistry B. acs.orgnih.gov
Radical Reactions and Their Propagation
Radical reactions offer a different pathway for the transformation of organic molecules, often initiated by light or a radical initiator. These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps.
While specific studies on the radical reactions of this compound are not detailed in the provided context, general principles of radical chemistry can be applied. Radical reactions are highly valuable in synthetic chemistry for forming carbon-carbon bonds and for functional group transformations that are not achievable through polar reactions. libretexts.org For example, the Barton decarboxylation is a radical-based method to remove a carboxylic acid group. libretexts.org
Carbon-carbon bond-forming radical reactions often involve the reaction of a carbon-halogen bond with a propagating radical, like the tributyltin radical, to generate a carbon radical. This carbon radical can then add to an alkene or alkyne, forming a new carbon-carbon bond and propagating the radical chain. libretexts.org
Cycloaddition Reactions with Dipolar Nucleophilic Precursors
This compound can potentially participate in cycloaddition reactions, a class of reactions where two or more unsaturated molecules combine to form a cyclic adduct. A particularly relevant type is the 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition. organic-chemistry.orgwikipedia.org
This reaction involves a 1,3-dipole and a dipolarophile, which is typically an alkene or alkyle, to form a five-membered heterocyclic ring. organic-chemistry.orgwikipedia.org The nitrile group in this compound could potentially act as a dipolarophile. The 1,3-dipolar cycloaddition is a concerted, pericyclic reaction involving the 4 π-electrons of the 1,3-dipole and the 2 π-electrons of the dipolarophile. organic-chemistry.org
Common 1,3-dipoles include azides, nitrones, and azomethine ylides. mdpi.commdpi.com The reaction of these dipoles with dipolarophiles is a powerful method for synthesizing a wide variety of five-membered heterocycles. mdpi.commdpi.comresearchgate.net For instance, the reaction of azides with alkynes is a well-known method for producing 1,2,3-triazoles. mdpi.com The regioselectivity and stereoselectivity of these reactions can often be predicted using frontier molecular orbital (FMO) theory. mdpi.com
Theoretical and Computational Chemistry Studies on 3 Methoxynaphthalene 1 Carbonitrile
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are instrumental in predicting the physicochemical properties of molecules. For a molecule like 3-Methoxynaphthalene-1-carbonitrile, these methods can elucidate its electronic and structural characteristics with a high degree of accuracy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. ggckondagaon.indergipark.org.tr This method is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems. irjweb.com DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach is particularly useful for investigating the structural and electronic properties of organic molecules like this compound. rsc.org
The application of DFT involves selecting an appropriate functional, which approximates the exchange-correlation energy—a key component of the total electronic energy. Common functionals include B3LYP, which is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. rsc.orgfu-berlin.descispace.com The choice of functional can influence the accuracy of the calculated properties, and therefore, it is often selected based on previous studies of similar molecular systems. dergipark.org.tr
Interactive Table: Common DFT Functionals
| Functional | Type | Description |
| B3LYP | Hybrid | Combines Hartree-Fock exchange with DFT exchange-correlation. Widely used for its general accuracy for organic molecules. rsc.orgfu-berlin.descispace.com |
| M06 | Hybrid Meta-GGA | Good for non-covalent interactions, thermochemistry, and kinetics. researchgate.net |
| PBE0 | Hybrid | A parameter-free hybrid functional, often used for solid-state and molecular calculations. |
| CAM-B3LYP | Long-range Corrected Hybrid | Improves the description of long-range interactions, charge transfer excitations, and Rydberg states. rsc.org |
The accuracy of DFT calculations is also highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. rsc.orgfu-berlin.de Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost.
Commonly used basis sets include the Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p). dergipark.org.trrsc.org The notation indicates the number of functions used to describe the core and valence electrons, as well as the inclusion of polarization (d,p) and diffuse functions (++). Polarization functions allow for the description of non-spherical electron distributions, which is important for accurately modeling chemical bonds. Diffuse functions are crucial for describing anions and weak non-covalent interactions.
Geometry optimization is a critical step in computational studies. This process involves finding the minimum energy structure of the molecule, which corresponds to its most stable conformation. scispace.com The optimization is typically performed using the selected DFT functional and basis set. rsc.org
Interactive Table: Pople-style Basis Sets
| Basis Set | Description |
| 6-31G(d) | A split-valence basis set with polarization functions on heavy (non-hydrogen) atoms. |
| 6-31G(d,p) | Adds polarization functions to hydrogen atoms as well, providing a more balanced description of bonding. scispace.com |
| 6-311++G(d,p) | A larger, triple-split valence basis set with diffuse functions on both heavy and hydrogen atoms, along with polarization functions. dergipark.org.trrsc.org |
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity. For this compound, understanding the distribution of electrons and the energies of its molecular orbitals is key to predicting its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a powerful concept for explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. masterorganicchemistry.comlibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. masterorganicchemistry.comlibretexts.org
The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the chemical reactivity and stability of a molecule. schrodinger.com A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. schrodinger.comnumberanalytics.com
For this compound, the HOMO is expected to be located primarily on the electron-rich methoxy-substituted naphthalene (B1677914) ring, while the LUMO may be influenced by the electron-withdrawing nitrile group. The precise energies and spatial distributions of these orbitals can be calculated using DFT.
Interactive Table: Conceptual Data for FMO Analysis of this compound
| Parameter | Conceptual Value (eV) | Significance |
| EHOMO | ~ -6.0 | Indicates the electron-donating ability. A higher energy suggests stronger nucleophilicity. rsc.org |
| ELUMO | ~ -1.5 | Indicates the electron-accepting ability. A lower energy suggests stronger electrophilicity. rsc.org |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 | Reflects the chemical reactivity and stability. A smaller gap implies higher reactivity. irjweb.comschrodinger.com |
Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap: η = (ELUMO - EHOMO) / 2. tandfonline.com Harder molecules have a larger HOMO-LUMO gap and are less reactive. tandfonline.com
Electronegativity (χ) is the power of an atom or molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies: χ = -(EHOMO + ELUMO) / 2. irjweb.comtandfonline.com
Chemical Potential (μ) is related to the "escaping tendency" of electrons from a system and is the negative of electronegativity: μ = -χ = (EHOMO + ELUMO) / 2. irjweb.comtandfonline.com
These descriptors for this compound can be calculated from its computed HOMO and LUMO energies to provide a comprehensive picture of its global reactivity.
Interactive Table: Global Quantum Chemical Descriptors
| Descriptor | Formula | Conceptual Significance |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud; higher value indicates lower reactivity. tandfonline.com |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Represents the ability to attract electrons. irjweb.comtandfonline.com |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Related to the tendency of electrons to escape from the system. irjweb.comtandfonline.com |
While global descriptors describe the reactivity of the molecule as a whole, local reactivity descriptors identify the specific atomic sites within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. scm.com
Fukui Functions (f(r)) indicate the change in electron density at a particular point in the molecule when an electron is added or removed. scm.com
f+(r) corresponds to the site for nucleophilic attack (where an electron is added).
f-(r) corresponds to the site for electrophilic attack (where an electron is removed).
f0(r) corresponds to the site for radical attack.
Dual Descriptor (Δf(r)) is another powerful tool that is defined as the difference between the Fukui functions for nucleophilic and electrophilic attack (Δf(r) = f+(r) - f-(r)). scm.com
Where Δf(r) > 0, the site is favored for nucleophilic attack.
Where Δf(r) < 0, the site is favored for electrophilic attack.
For this compound, these analyses would likely show that the carbon atoms of the naphthalene ring are susceptible to electrophilic attack, with the positions activated by the methoxy (B1213986) group being particularly reactive. The nitrile carbon, being electron-deficient, would be a likely site for nucleophilic attack.
Interactive Table: Local Reactivity Descriptors
| Descriptor | Description | Predicted Reactive Sites in this compound |
| Fukui Function (f+) | Identifies sites for nucleophilic attack. scm.com | Likely the carbon atom of the nitrile group. |
| Fukui Function (f-) | Identifies sites for electrophilic attack. scm.com | Likely specific carbon atoms on the naphthalene ring, activated by the methoxy group. |
| Dual Descriptor (Δf(r)) | Distinguishes between nucleophilic (Δf(r) > 0) and electrophilic (Δf(r) < 0) sites. scm.com | Confirms and refines the predictions from the individual Fukui functions. |
Molecular Electrostatic Potential Surfaces (MEPS) for Reactivity Spot Identification
The molecular electrostatic potential surface (MEPS) is a valuable computational tool used to predict and interpret the chemical reactivity of a molecule. It visually represents the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding how a molecule will interact with other chemical species.
In the case of this compound, MEPS analysis helps to identify the most probable sites for electrophilic and nucleophilic attacks. The regions with negative electrostatic potential, typically colored red or yellow, are electron-rich and thus susceptible to attack by electrophiles. These areas are usually associated with the lone pairs of heteroatoms like oxygen and nitrogen. Conversely, regions with positive electrostatic potential, colored blue, are electron-deficient and are the likely targets for nucleophiles.
For this compound, the MEPS would likely show a significant negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group, making these sites prone to electrophilic attack. The hydrogen atoms of the naphthalene ring and the methyl group would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The distribution of these potential regions across the molecule provides a map of its reactive "hot spots." rsc.orgepu.edu.iq
Natural Bond Orbital (NBO) Analysis for Charge Transfer Characterization
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. uni-muenchen.deusc.edu It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. This analysis is particularly useful for quantifying charge transfer interactions within a molecule.
For this compound, NBO analysis can elucidate the delocalization of electron density and the nature of intramolecular interactions. The analysis quantifies the stabilization energy associated with the interaction between a filled (donor) NBO and a vacant (acceptor) NBO. These interactions, often referred to as hyperconjugation, are key to understanding the molecule's stability and reactivity.
Key insights from an NBO analysis of this compound would include:
Hybridization: Determination of the hybridization of the atomic orbitals involved in each bond. huntresearchgroup.org.uk
Natural Charges: Calculation of the natural atomic charges, which provide a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis. usc.eduhuntresearchgroup.org.uk
Donor-Acceptor Interactions: Identification of significant charge transfer interactions. For example, the lone pairs on the oxygen atom of the methoxy group can act as donors, delocalizing electron density into antibonding orbitals of the naphthalene ring. Similarly, the π-system of the naphthalene ring can interact with the π* antibonding orbital of the nitrile group. The magnitude of the stabilization energies (E(2)) from second-order perturbation theory reveals the strength of these interactions. huntresearchgroup.org.uk
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound involves identifying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The most stable conformer corresponds to the global minimum on the potential energy surface. For a molecule with a rotatable group like the methoxy group, multiple conformers may exist with different energies. Computational methods, such as scanning the potential energy surface by systematically rotating the C-O bond of the methoxy group, can identify the most stable conformations.
Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. pitt.edu By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and reveal how the molecule fluctuates and changes its shape at a given temperature. This is particularly important for understanding how the molecule might behave in a solution or when interacting with a biological target. For this compound, MD simulations could reveal the flexibility of the methoxy group and the naphthalene ring system, providing insights into its accessibility and interaction modes.
Prediction of Spectroscopic Parameters from First Principles
First-principles calculations, based on quantum mechanics, can predict various spectroscopic parameters with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and for characterizing the structure and properties of a molecule.
Vibrational Frequency Calculations (IR, Raman)
Theoretical calculations of vibrational frequencies, corresponding to infrared (IR) and Raman spectra, are performed by calculating the second derivatives of the energy with respect to the atomic coordinates. uni-siegen.deaps.org These calculations provide a set of normal modes of vibration and their corresponding frequencies. uni-siegen.de
For this compound, the calculated vibrational spectrum can be used to assign the experimentally observed IR and Raman bands to specific molecular motions. science.govresearchgate.net Key vibrational modes would include:
C-H stretching vibrations of the aromatic ring and the methyl group.
C≡N stretching of the nitrile group, which typically appears as a strong, sharp band in the IR spectrum.
C-O stretching of the methoxy group.
Ring stretching and bending vibrations of the naphthalene skeleton.
The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. science.gov
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm-1) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Methyl C-H Stretch | 3000-2850 | Medium |
| Nitrile C≡N Stretch | 2240-2220 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Variable |
| Methoxy C-O Stretch | 1275-1200 | Strong |
| Aromatic C-H Bend | 900-675 | Strong |
NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. oregonstate.edu The chemical shift of a nucleus is highly sensitive to its local electronic environment.
For this compound, the predicted ¹H and ¹³C NMR chemical shifts can aid in the assignment of the experimental NMR signals. The calculations would take into account the electron-withdrawing effect of the nitrile group and the electron-donating effect of the methoxy group on the chemical shifts of the aromatic protons and carbons. libretexts.orglibretexts.orgoregonstate.edu
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| OCH3 | ~3.9 |
| Aromatic H | 7.0-8.5 |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| OCH3 | ~55 |
| C≡N | ~118 |
| Aromatic C | 105-160 |
Solvent Effects on Electronic Structure and Reactivity
The electronic structure and reactivity of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. upertis.ac.id Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent by treating it as a continuous dielectric medium. dergipark.org.tr
For this compound, studying the solvent effects is important for understanding its behavior in solution-phase reactions. A polar solvent is expected to stabilize polar structures and charge-separated states more effectively than a nonpolar solvent. researchgate.net This can influence:
Geometrical Parameters: Bond lengths and angles may change slightly in different solvents.
Electronic Properties: The dipole moment of the molecule is likely to increase in polar solvents. The energies of the frontier molecular orbitals (HOMO and LUMO) can also be affected, which in turn influences the molecule's reactivity and UV-Vis absorption spectrum.
Reaction Rates: The rates of reactions involving polar transition states are often accelerated in polar solvents.
By performing calculations in different solvents, it is possible to predict how the properties and reactivity of this compound will vary in different chemical environments. dergipark.org.trresearchgate.net
Sophisticated Spectroscopic and Structural Elucidation Techniques for 3 Methoxynaphthalene 1 Carbonitrile Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like 3-Methoxynaphthalene-1-carbonitrile. It provides information on the chemical environment of individual atoms.
Advanced one-dimensional (1D) NMR experiments offer deeper insights beyond a standard proton (¹H) or carbon-13 (¹³C) spectrum.
Distortionless Enhancement by Polarization Transfer (DEPT) is a set of experiments used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. uvic.ca
DEPT-45: Shows positive signals for all carbons with attached protons (CH, CH₂, CH₃). uvic.ca
DEPT-90: Only shows signals for methine (CH) carbons. uvic.ca
DEPT-135: Displays positive signals for methyl (CH₃) and methine (CH) carbons, and negative signals for methylene (CH₂) carbons. uvic.ca
By combining the information from these DEPT spectra with a standard ¹³C NMR spectrum, the multiplicity of each carbon atom in this compound can be unambiguously determined. uvic.ca
Nuclear Overhauser Effect Spectroscopy (NOESY) in its 1D format is used to identify protons that are close to each other in space, typically within 4-5 Å, regardless of whether they are connected through chemical bonds. uchicago.edu In a 1D NOESY experiment, a specific proton resonance is selectively irradiated. If this causes an enhancement in the signal of another proton, it indicates their spatial proximity. ipb.pt This technique is particularly useful for determining the stereochemistry and conformation of molecules. For this compound, 1D NOESY can help confirm the relative positions of the methoxy (B1213986) group protons and the aromatic protons on the naphthalene (B1677914) ring system. uchicago.edu
Two-dimensional (2D) NMR experiments provide correlation data between different nuclei, offering a comprehensive map of the molecular structure. youtube.com
Correlation Spectroscopy (COSY) is a homonuclear experiment that correlates protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu A cross-peak in a COSY spectrum indicates that the two protons on the corresponding axes are spin-spin coupled. emerypharma.com For this compound, COSY would reveal the coupling relationships between the protons on the naphthalene ring, helping to trace the connectivity of the aromatic system.
Heteronuclear Single Quantum Coherence (HSQC) is a heteronuclear 2D experiment that correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.eduustc.edu.cn The ¹H spectrum is displayed on one axis and the ¹³C spectrum on the other. Each cross-peak indicates a direct C-H bond. youtube.com This is an invaluable tool for assigning the carbon signals in the spectrum of this compound by linking them to their directly bonded, and often more easily assigned, protons. emerypharma.com
| 2D NMR Technique | Information Gained | Application to this compound |
| COSY | ¹H-¹H spin-spin coupling | Mapping proton connectivity in the naphthalene ring |
| HSQC | ¹H-¹³C one-bond correlations | Assigning carbon signals based on direct C-H bonds |
| HMBC | ¹H-¹³C long-range correlations (2-3 bonds) | Connecting molecular fragments and identifying quaternary carbons |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This high accuracy allows for the determination of the elemental composition of a molecule. nih.gov For this compound (C₁₂H₉NO), HRMS can confirm this molecular formula by providing a measured mass that is extremely close to the calculated theoretical mass. researchgate.net This capability is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas (isobars). nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. wiley.comijddr.in The absorption of IR radiation or the scattering of light in a Raman experiment occurs at specific frequencies corresponding to the vibrations of the chemical bonds within the molecule. This provides a characteristic "fingerprint" of the functional groups present. wiley.com
For this compound, key functional groups that can be identified include:
Nitrile group (C≡N): A sharp, medium-intensity absorption in the IR spectrum typically around 2229-2222 cm⁻¹.
Methoxy group (C-O-C): Asymmetric and symmetric stretching vibrations. The C-O stretching of aromatic ethers typically appears in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. libretexts.org
Aromatic ring (C=C and C-H): Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C in-ring stretching vibrations appear in the 1600-1450 cm⁻¹ region. libretexts.orgspecac.com
Raman spectroscopy is particularly useful for identifying non-polar bonds with symmetric vibrations, which may be weak or absent in the IR spectrum. wiley.com The combination of both IR and Raman spectra provides a more complete picture of the vibrational properties of this compound. ijddr.in
| Functional Group | Typical IR Absorption Range (cm⁻¹) | Vibrational Mode |
| Nitrile (C≡N) | 2229–2222 | Stretching |
| Aromatic C-H | >3000 | Stretching |
| Aromatic C=C | 1600–1450 | In-ring Stretching |
| Aromatic Ether (C-O) | 1275–1200 | Asymmetric Stretching |
| Aromatic Ether (C-O) | 1075–1020 | Symmetric Stretching |
Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with IR spectroscopy that allows for the analysis of solid and liquid samples with minimal to no sample preparation. bruker.comspecac.com The technique involves pressing the sample against a high-refractive-index crystal. The IR beam is directed through the crystal and reflects off the internal surface that is in contact with the sample. bruker.com An evanescent wave penetrates a short distance into the sample, and the resulting absorption is measured. bruker.com ATR-IR is particularly well-suited for obtaining the infrared spectrum of a powdered sample like this compound, providing high-quality data from the surface of the material. nih.gov This makes it a rapid and efficient method for qualitative identification and functional group analysis. specac.com
X-ray Diffraction (XRD) for Solid-State Structure Determinationuol.demalvernpanalytical.com
X-ray Diffraction (XRD) is a powerful, non-destructive technique for analyzing the solid-state structure of crystalline materials. malvernpanalytical.com It provides detailed information on the atomic and molecular arrangement within a crystal lattice. uol.de
Single Crystal X-ray Diffraction
Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional structure of a molecule. uol.de The technique requires a high-quality single crystal of the compound, ideally at least 0.02 mm in size. uhu-ciqso.es When a beam of X-rays is directed at the crystal, the highly ordered arrangement of molecules diffracts the X-rays into a unique pattern of reflections. uol.de By analyzing the position and intensity of these reflections, researchers can calculate the precise coordinates of each atom in the molecule. uol.de
This analysis yields fundamental structural parameters such as bond lengths, bond angles, and torsion angles, providing unequivocal confirmation of the compound's constitution and conformation. uhu-ciqso.es The data also reveals the dimensions of the unit cell—the basic repeating block of the crystal lattice—and how molecules pack together in the solid state. uol.de The molecular structure of compounds similar in nature to this compound has been confirmed using this technique. chem960.comjyu.fi For this specific compound, SC-XRD would provide the ultimate proof of its structural identity.
Table 1: Typical Instrumentation for Single Crystal X-ray Diffraction
| Component | Description |
|---|---|
| Diffractometer | Bruker D8 Venture or similar, with a KAPPA four-circle goniometer. ucibio.pt |
| X-ray Source | Microfocus Mo-Kα (λ ≈ 0.71 Å) or Cu-Kα (λ ≈ 1.54 Å) radiation. ucibio.pt |
| Detector | CMOS-based detectors like the Photon III or Photon 100 for efficient data collection. uol.deucibio.pt |
| Software | Dedicated software suites (e.g., Bruker's APEX3) for data indexing, integration, and structure solution. uhu-ciqso.esucibio.pt |
Advanced Chromatographic Techniques for Purity and Isomer Separation
Chromatography is essential for separating a mixture into its individual components. etamu.edu For a compound like this compound, advanced chromatographic techniques are vital for assessing purity and separating it from potential isomers, such as other methoxynaphthalene carbonitrile variants.
High-Performance Liquid Chromatography (HPLC)uci.edu
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive organic compounds. uci.edu It is particularly well-suited for quantifying the purity of this compound and separating it from isomers. In a typical reverse-phase HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. ijpsonline.com A high-pressure pump forces a liquid mobile phase through a column packed with a solid stationary phase (e.g., C18-silica). ijpsonline.com
Separation occurs based on the differential partitioning of the analyte between the mobile and stationary phases. uci.edu Compounds with higher polarity elute faster in a reverse-phase system. A UV detector is commonly used for detection, as the naphthalene ring system is a strong chromophore. ijpsonline.comnih.gov The output is a chromatogram showing peaks corresponding to each separated component, with the area of each peak being proportional to its concentration. researchgate.net Preparative HPLC can also be used to purify the compound by removing impurities. biosynth.com
Table 2: Representative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size) ijpsonline.com |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile (B52724) and Water nih.gov |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at a specific wavelength (e.g., 220 nm) nih.gov |
| Injection Volume | 10 µL |
| Retention Time (Hypothetical) | 8.5 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS)etamu.edu
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tandem technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. etamu.edu It is ideal for analyzing volatile compounds like this compound. mdpi.com
In the GC portion, the sample is vaporized and carried by an inert gas through a long, thin capillary column. etamu.edu Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. etamu.edu Molecules with lower boiling points generally travel through the column faster and have shorter retention times. etamu.edu
As each separated component elutes from the GC column, it enters the mass spectrometer. etamu.edu Here, it is ionized (typically by electron impact), causing the molecule to fragment in a predictable and reproducible manner. The mass spectrometer then separates and detects these fragments based on their mass-to-charge (m/z) ratio, producing a mass spectrum that serves as a molecular fingerprint. jmb.or.kr This allows for unambiguous identification of the compound. mdpi.com
Table 3: Predicted GC-MS Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Interpretation |
|---|---|
| 183 | [M]⁺: Molecular Ion |
| 168 | [M-CH₃]⁺: Loss of a methyl group |
| 154 | [M-HCN]⁺: Loss of hydrogen cyanide |
| 140 | [M-CH₃-CO]⁺ or [M-HCN-CH₃]⁺: Subsequent fragmentation |
| 114 | Naphthalene backbone fragment |
UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitionsbioglobax.comijprajournal.com
UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are techniques used to study the electronic transitions within a molecule. bioglobax.comuobabylon.edu.iq These methods are highly sensitive to the presence of conjugated π-systems and aromatic structures, making them well-suited for analyzing this compound.
The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. bioglobax.com The specific wavelengths of light absorbed are characteristic of the molecule's structure. The core naphthalene ring system in this compound acts as the primary chromophore, the part of the molecule responsible for absorbing light. ijprajournal.com The methoxy (-OCH₃) group, an auxochrome, and the nitrile (-CN) group modify the electronic structure of the chromophore, influencing the absorption spectrum. ijprajournal.com The UV-Vis spectrum, a plot of absorbance versus wavelength, typically shows one or more absorption maxima (λmax). chemguide.co.uk
Fluorescence is the emission of light from a molecule after it has been electronically excited. Naphthalene derivatives are often fluorescent. After absorbing a photon and reaching an excited state, the molecule can relax by emitting a photon at a longer wavelength (lower energy) than the light it absorbed. The fluorescence spectrum provides information about the electronic structure of the excited state. The presence of the methoxy group is known to enhance the fluorescence of naphthalene systems.
Table 4: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Expected Value/Range | Description |
|---|---|---|---|
| UV-Vis Absorption | λmax | ~220-250 nm and ~300-340 nm | Corresponds to π → π* electronic transitions within the naphthalene ring system. |
| Fluorescence Emission | λem | ~350-450 nm | Emission from the lowest singlet excited state, Stokes-shifted to a longer wavelength than the absorption. |
Role of 3 Methoxynaphthalene 1 Carbonitrile As a Versatile Intermediate in Complex Molecule Construction
Precursor in Heterocyclic Compound Synthesis
The nitrile functionality of 3-Methoxynaphthalene-1-carbonitrile is a key handle for the construction of nitrogen-containing heterocyclic compounds. The carbon-nitrogen triple bond can participate in various cyclization reactions, serving as a building block for fused ring systems. For instance, nitrile groups are known to react with α-lithiated nitriles, which can lead to the formation of new carbon-carbon bonds and subsequent ring closure to yield complex heterocyclic structures. researchgate.net Research has shown that related naphthalynes can react with lithiated acetonitriles to afford substituted naphthalene-2-carbonitriles, and can also undergo cycloaddition with dipolar nucleophiles to form angularly substituted benz[a]anthracene derivatives. researchgate.net
While direct examples of the use of this compound in the synthesis of all classes of heterocycles are not extensively documented, the known reactivity of the nitrile group suggests its potential in constructing a variety of heterocyclic systems. The synthesis of N-alkenyl heterocycles, for example, is an area of significant interest due to their presence in pharmaceutically relevant scaffolds. nih.gov General methods for the synthesis of 3-substituted indoles, a prominent class of N-heterocycles, often involve the reaction of an indole (B1671886) nucleus with various electrophiles, a role that could potentially be played by a derivative of this compound. rsc.org The development of one-pot, multi-component reactions for the synthesis of complex heterocycles, such as 2-amino-4-(1H-indol-3-yl)-4H-chromene-3-carbonitriles, further illustrates the utility of nitrile-containing precursors in generating molecular diversity. rsc.org
Building Block for Polycyclic Aromatic Hydrocarbons and Derivatives
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. nowgonggirlscollege.co.in They are of significant interest due to their unique electronic and optical properties, finding applications in materials science, such as in organic light-emitting diodes (OLEDs) and solar cells. google.com this compound, with its inherent naphthalene (B1677914) core, serves as a foundational building block for the synthesis of larger, more complex PAHs.
The synthesis of PAHs often involves transition metal-catalyzed cross-coupling reactions, which allow for the fusion of additional aromatic rings onto an existing polycyclic scaffold. nih.gov For example, the synthesis of benzo[a]pyrene, a well-known five-ring PAH, has been achieved through a multi-step sequence involving a methoxynaphthalene derivative. nih.gov This highlights the role of functionalized naphthalenes as key intermediates in the construction of larger PAH systems. The methoxy (B1213986) and nitrile groups on this compound can be chemically modified or removed in later synthetic steps to yield the final, unsubstituted PAH.
Furthermore, derivatives of PAHs, such as those with specific functional groups, can exhibit unique properties. Patents describe the synthesis of functionalized, substituted naphthalenes that display liquid crystal and fluorescence properties. google.comgoogle.com These materials have potential applications in displays and as fluorescent probes. The synthesis of such functionalized systems can start from precursors like this compound, where the existing functional groups direct further modifications or are incorporated into the final structure to tune its properties.
Table 1: Examples of Polycyclic Aromatic Hydrocarbons and Related Compounds
| Compound Name | Molecular Formula | CAS Number |
| Acenaphthylene | C12H8 | 208-96-8 |
| Anthracene | C14H10 | 120-12-7 |
| Benz[a]anthracene | C18H12 | 56-55-3 |
| Benzo[a]pyrene | C20H12 | 50-32-8 |
| Naphthalene | C10H8 | 91-20-3 |
| Phenanthrene | C14H10 | 85-01-8 |
This table provides examples of common polycyclic aromatic hydrocarbons for illustrative purposes. nih.gov
Intermediate in the Construction of Functionalized Naphthalene Scaffolds
The naphthalene scaffold is a privileged structure in medicinal chemistry and materials science. The ability to introduce various functional groups at specific positions on the naphthalene ring is crucial for tailoring the properties of the resulting molecules. This compound is a valuable intermediate for creating such functionalized naphthalene scaffolds.
The presence of both a methoxy and a nitrile group allows for a range of chemical transformations. The methoxy group is a versatile functional handle that can be cleaved to a hydroxyl group, which can then be further functionalized. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up avenues for amide bond formation and other derivatizations. For instance, the related 3-Methoxynaphthalene-1-carboxylic acid is a known compound, suggesting that the nitrile of this compound can be readily converted to the corresponding acid. biosynth.com
The synthesis of functionalized naphthalenes with specific substitution patterns is often challenging due to issues of regioselectivity in electrophilic aromatic substitution reactions. researchgate.net Starting with a pre-functionalized intermediate like this compound can circumvent these issues, providing a reliable route to specific isomers. Patents have been filed for the synthesis and use of various functionalized naphthalenes, indicating the commercial interest in these compounds. google.comgoogle.com The synthesis of 3,4-dihydro-6-methoxynaphthalene-1-carbonitrile, a related compound, further underscores the importance of such functionalized naphthalene intermediates in synthetic organic chemistry. acs.org
Utility in the Preparation of Metal Coordination Complexes
The nitrile group of this compound can act as a ligand, coordinating to a metal center through the lone pair of electrons on the nitrogen atom. This allows for the preparation of a variety of metal coordination complexes. While specific examples of metal complexes derived directly from this compound are not widely reported in the literature, the coordination chemistry of nitriles, in general, is well-established.
In a broader context, naphthalene derivatives bearing coordinating functional groups are extensively used as ligands in coordination chemistry. For example, metal complexes of naproxen, which contains a 6-methoxynaphthalene moiety and a carboxylic acid group, have been synthesized and characterized. researchgate.netresearchgate.net These studies demonstrate the ability of the naphthalene scaffold to support metal coordination. The synthesis of transition metal complexes often involves the reaction of a metal salt with a suitable ligand in an appropriate solvent. whiterose.ac.uk An electrochemical flow-reactor has even been developed for the expedient synthesis of copper-N-heterocyclic carbene complexes, showcasing modern approaches to the synthesis of coordination compounds. whiterose.ac.uk
Given the known ability of nitrile groups to coordinate to metals, it is plausible that this compound could be used to synthesize novel metal complexes with potential applications in catalysis, materials science, or as imaging agents. The rigid naphthalene backbone would provide a well-defined geometry for the resulting complexes.
Exploration of 3 Methoxynaphthalene 1 Carbonitrile in Advanced Materials Science
Potential as a Precursor for Fluorescent Probes
The methoxynaphthalene scaffold is a key component in the design of fluorescent probes. For instance, a methoxynaphthalene benzothiazole (B30560) conjugate has been synthesized and utilized for the selective detection of cyanide ions. This probe exhibits yellow fluorescence due to intramolecular charge transfer (ICT) from the methoxynaphthalene moiety to the benzothiazole group. The addition of cyanide disrupts this conjugation, leading to a distinct color change and providing a ratiometric fluorescent response.
Similarly, other naphthalene-based fluorescent probes have been developed for detecting various biologically and environmentally significant species. For example, a 1,8-naphthalimide-based probe was designed for the detection of hydrogen sulfide, operating on an ICT mechanism. researchgate.net The inherent fluorescence of the naphthalene (B1677914) ring system, which can be modulated by the introduction of substituents like the methoxy (B1213986) and cyano groups in 3-Methoxynaphthalene-1-carbonitrile, makes it a promising candidate for the development of new fluorescent sensors. The electron-donating methoxy group and the electron-withdrawing nitrile group can create a push-pull system, which is often a key feature in the design of fluorescent probes with high sensitivity and selectivity.
Integration into Metal-Organic Frameworks (MOFs) Research
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. ambeed.com The versatility in the choice of both the metal and the organic linker allows for the tuning of the MOF's structure and properties for specific applications, such as gas storage, separations, and catalysis. nih.govrsc.org
While direct integration of this compound into MOF structures is an area of ongoing research, its derivatives, such as 3-Methoxynaphthalene-1-carboxylic acid, can serve as organic linkers. The carboxylic acid group can coordinate with metal centers, while the methoxynaphthalene core would form the structural backbone of the framework. The presence of the nitrile group within the pores of the resulting MOF could offer sites for post-synthetic modification or act as a functional group for specific guest interactions. For example, a tetrathiafulvalene-based bimetallic MOF has been explored as an electrode material for hybrid lithium-ion capacitors, demonstrating the potential of functionalized organic linkers in energy storage applications. acs.org
Exploration in Organic Electronic Materials Development
Organic electronic materials are utilized in a variety of devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the electronic properties of the organic materials used. google.com
Naphthalene derivatives are widely studied for their potential in organic electronics due to their aromatic nature, which facilitates charge transport. The methoxy and nitrile groups in this compound can influence its electronic characteristics. The methoxy group is an electron-donating group, which can impact the highest occupied molecular orbital (HOMO) energy level, while the nitrile group is electron-withdrawing, affecting the lowest unoccupied molecular orbital (LUMO) energy level. This ability to tune the energy levels is crucial for designing materials with efficient charge injection, transport, and emission properties. google.com The compound can be explored as a building block for larger conjugated systems or as a host material in OLEDs.
Contribution to Novel Functional Materials Synthesis
The reactivity of the nitrile and methoxy groups makes this compound a versatile starting material for the synthesis of a wide range of novel functional materials. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. ontosight.ai The methoxy group can be cleaved to a hydroxyl group, providing another site for functionalization.
For instance, the synthesis of a conjugated nitrile from a benzylic ketone via a cyanotrimethylsilane adduct has been reported, showcasing the synthetic utility of nitrile-containing naphthalene derivatives. acs.org Furthermore, the development of functional acylphosphane oxides for applications such as photoinitiators in radical polymerization highlights the importance of versatile building blocks in creating materials with specific functionalities. ethz.ch The unique combination of functional groups in this compound allows for its incorporation into complex molecular architectures, leading to materials with tailored optical, electronic, or catalytic properties.
Applications in Dye and Pigment Chemistry
The aromatic naphthalene core of this compound makes it a potential chromophore, the part of a molecule responsible for its color. scispace.com Dyes and pigments are essential colorants used in a vast array of industries. researchgate.net The color of an organic molecule is determined by its ability to absorb light in the visible region of the electromagnetic spectrum, which is related to the electronic transitions within the molecule.
Emerging Research Directions and Future Prospects in Naphthalene Carbonitrile Chemistry
Development of Novel Catalytic Systems for Sustainable Synthesis
The synthesis of naphthalene (B1677914) carbonitriles, including 3-Methoxynaphthalene-1-carbonitrile, is continually being refined through the development of more sustainable and efficient catalytic systems. Traditional methods often require harsh reaction conditions and stoichiometric reagents, leading to significant waste generation. Modern research is focused on the use of transition metal catalysts, such as palladium and nickel, to facilitate C-H bond activation and cross-coupling reactions. These methods offer higher atom economy and functional group tolerance. For instance, palladium-catalyzed direct C-H arylation reactions have been explored for the synthesis of 3,6-diaryl-1,3a,6a-triazapentalenes, demonstrating the potential for creating complex aromatic systems from simpler precursors. mdpi.com Similarly, nickel-catalyzed C-H functionalization is being investigated, with computational studies helping to elucidate the mechanisms and control the competition between different reaction pathways. acs.org
Future efforts in this area are likely to concentrate on:
Earth-Abundant Metal Catalysts: Shifting from precious metals like palladium to more abundant and less toxic metals such as iron, copper, and cobalt.
Photoredox Catalysis: Utilizing visible light to drive catalytic cycles, offering a greener alternative to thermally driven reactions.
Biocatalysis: Employing enzymes to perform specific bond formations with high chemo-, regio-, and stereoselectivity.
These advancements will not only make the synthesis of compounds like this compound more environmentally friendly but also open up new avenues for creating novel derivatives with tailored properties.
Advanced Computational Modeling for Predictive Reactivity and Material Design
Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms, molecular properties, and material performance. For naphthalene carbonitriles, computational modeling is being used to predict reactivity, understand electronic structure, and guide the design of new materials. Density Functional Theory (DFT) calculations are frequently employed to study the mechanisms of catalytic reactions, such as the Ni-catalyzed C-H arylation, alkylation, and sulfenylation. acs.org These studies can help in optimizing reaction conditions and catalyst design.
Furthermore, computational methods are crucial for predicting the properties of materials derived from naphthalene carbonitriles. For example, quantum chemistry calculations can be used to investigate the optical response properties of these molecules to external stimuli, such as electric fields. researchgate.net This predictive power is essential for the rational design of materials with specific electronic and photophysical characteristics.
Key areas for future computational work include:
Machine Learning and AI: Developing algorithms to predict the properties and reactivity of new naphthalene carbonitrile derivatives based on large datasets of known compounds.
Multiscale Modeling: Combining quantum mechanical methods with classical molecular dynamics to simulate the behavior of these molecules in complex environments, such as in solution or within a solid-state device.
Excited-State Dynamics: Simulating the photophysical processes that occur after a molecule absorbs light, which is critical for designing efficient light-emitting or light-harvesting materials.
Exploration of Unique Photophysical Phenomena
Naphthalene carbonitriles often exhibit interesting photophysical properties, including fluorescence and solvatochromism. The methoxy (B1213986) and cyano groups in this compound can significantly influence its electronic structure and, consequently, its absorption and emission characteristics. The exploration of these properties is a major driver of research in this area.
For example, studies on related naphthalene derivatives have shown that the introduction of different functional groups can tune the fluorescence quantum yields and Stokes shifts. e-journals.in The solvent environment can also play a crucial role in modulating the photophysical behavior of these molecules. e-journals.in Research into core-substituted naphthalene-diimides (cNDIs) has revealed that their wide range of light absorption and fluorescence properties make them suitable for applications in organic solar cells and field-effect transistors. d-nb.info
Future research will likely focus on:
Aggregation-Induced Emission (AIE): Designing naphthalene carbonitriles that are non-emissive in solution but become highly fluorescent upon aggregation, with applications in sensing and bioimaging.
Thermally Activated Delayed Fluorescence (TADF): Developing molecules that can efficiently harvest triplet excitons for light emission, leading to highly efficient organic light-emitting diodes (OLEDs).
Multiphoton Absorption: Investigating the ability of these compounds to absorb multiple photons simultaneously, which is valuable for high-resolution imaging and photodynamic therapy.
Table 1: Photophysical Data for Selected Naphthalene Derivatives
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Solvent |
| TAP 4a | 409 | 433 | 0.03 | DCM |
| TAP 4c | 412 | 430 | 0.08 | DCM |
| TAP 5a | 408 | 433 | 0.04 | DCM |
| TAP 7 | 413 | 434 | 0.02 | MeCN |
| TAP 8 | 413 | 433 | 0.02 | MeCN |
Data adapted from a study on triazapentalene derivatives. mdpi.com
Integration into Supramolecular Assembly Design
Supramolecular chemistry, which involves the study of non-covalent interactions, offers a powerful approach to organizing molecules into well-defined, functional architectures. The planar aromatic structure of the naphthalene core, combined with the potential for hydrogen bonding and dipole-dipole interactions involving the methoxy and cyano groups, makes this compound an attractive building block for supramolecular assembly.
Research has shown that hydrogen bonding can be a powerful tool to direct the self-assembly of naphthalene-diimide (NDI) derivatives into various soft materials like fibrillar gels, nanotubes, and vesicles. rsc.org These assemblies can exhibit unique photophysical and charge transport properties. rsc.org The use of long aliphatic chains on NDI derivatives can lead to the formation of highly ordered monolayers on surfaces, which is crucial for the development of nanotechnology applications. nih.gov
Future directions in this area include:
Hierarchical Self-Assembly: Designing systems where molecules first assemble into primary structures, which then organize into larger, more complex architectures.
Stimuli-Responsive Supramolecular Systems: Creating materials that can change their structure and function in response to external stimuli such as light, pH, or temperature.
Supramolecular Polymers: Developing long-chain polymers held together by non-covalent interactions, which can exhibit unique mechanical and rheological properties.
Design and Synthesis of Naphthalene Carbonitrile-Based Architectures with Tailored Electronic Properties
A major goal in the field of materials science is the design and synthesis of organic molecules with precisely controlled electronic properties for applications in organic electronics. The ability to tune the electronic characteristics of naphthalene carbonitriles by modifying their chemical structure makes them highly promising candidates for this purpose.
The introduction of electron-donating (like the methoxy group) and electron-accepting (like the nitrile group) substituents onto the naphthalene scaffold allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is fundamental for controlling charge injection and transport in organic electronic devices. Core-substituted naphthalene-diimides, for instance, have been extensively studied for their n-type semiconducting properties. rsc.org The development of multifunctional heteropentalenes, which can be synthesized from building blocks like pyrroles and thiophenes, also highlights the versatility of creating complex electronic systems. acs.org
Future research will focus on:
Donor-Acceptor Architectures: Synthesizing molecules with distinct electron-donating and electron-accepting moieties to promote intramolecular charge transfer, which is beneficial for applications in photovoltaics and nonlinear optics.
π-Extended Systems: Increasing the size of the conjugated π-system by fusing the naphthalene core with other aromatic rings to red-shift the absorption and emission and improve charge carrier mobility.
Molecular Wires: Designing linear, conjugated oligomers and polymers based on naphthalene carbonitrile repeat units for efficient charge transport over long distances.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
